Ethyl 4-[(heptan-2-yl)amino]benzoate
CAS No.: 132666-33-2
Cat. No.: VC0145404
Molecular Formula: C16H25NO2
Molecular Weight: 263.381
* For research use only. Not for human or veterinary use.
![Ethyl 4-[(heptan-2-yl)amino]benzoate - 132666-33-2](/images/no_structure.jpg)
Specification
CAS No. | 132666-33-2 |
---|---|
Molecular Formula | C16H25NO2 |
Molecular Weight | 263.381 |
IUPAC Name | ethyl 4-(heptan-2-ylamino)benzoate |
Standard InChI | InChI=1S/C16H25NO2/c1-4-6-7-8-13(3)17-15-11-9-14(10-12-15)16(18)19-5-2/h9-13,17H,4-8H2,1-3H3 |
Standard InChI Key | VHJRKVFOFWAVRF-UHFFFAOYSA-N |
SMILES | CCCCCC(C)NC1=CC=C(C=C1)C(=O)OCC |
Introduction
Structural Identification and Chemical Properties
Molecular Structure and Classification
Ethyl 4-[(heptan-2-yl)amino]benzoate consists of an ethyl benzoate core with a heptan-2-ylamine substituent at the para position. The compound belongs to the broader family of aminobenzoate esters, which are characterized by an amino group attached to the benzene ring. The molecular structure features several key components: a benzoate ester moiety, an amino linkage, and a heptan-2-yl aliphatic chain. This structural arrangement places it in the same class as other aminobenzoate derivatives that have shown diverse chemical and biological properties.
Physical and Chemical Properties
Based on similar benzoate derivatives, Ethyl 4-[(heptan-2-yl)amino]benzoate would likely exhibit the following physical and chemical properties:
Table 1: Predicted Physicochemical Properties of Ethyl 4-[(heptan-2-yl)amino]benzoate
The compound would likely display moderate lipophilicity due to the presence of both the heptan-2-yl chain and the ethyl ester, making it suitable for formulations requiring balanced hydrophobic and hydrophilic properties. The amino group would serve as a hydrogen bond donor, potentially enhancing interactions with biological targets or catalytic systems.
Infrared Spectroscopy
Key IR absorption bands would likely include:
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C=O stretching of the ester group (~1700-1730 cm-1)
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N-H stretching of the secondary amine (~3300-3400 cm-1)
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C-O-C stretching of the ethyl ester (~1200-1250 cm-1)
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Aromatic C=C stretching (~1600 cm-1)
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Out-of-plane C-H bending of para-substituted benzene (~830-840 cm-1)
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum would likely show:
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Aromatic protons as two doublets in the δ 6.5-7.5 ppm range
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N-H proton as a broad singlet around δ 3.5-4.5 ppm
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Ethyl ester protons (quartet at δ ~4.3 ppm for -OCH2- and triplet at δ ~1.3 ppm for -CH3)
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Complex signals for the heptan-2-yl group between δ 0.8-1.8 ppm, with the CH proton at the stereogenic center appearing around δ 3.5-3.7 ppm
Synthesis Pathways and Chemical Reactivity
Reductive Amination
One efficient route would involve the reductive amination between ethyl 4-aminobenzoate and heptan-2-one, followed by reduction of the resulting imine:
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Reaction of ethyl 4-aminobenzoate with heptan-2-one to form the corresponding imine
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Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride
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Purification to obtain the target compound
Direct N-Alkylation
Another approach could involve direct N-alkylation of ethyl 4-aminobenzoate:
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Reaction of ethyl 4-aminobenzoate with 2-bromoheptane in the presence of a base
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Purification of the resulting product
This synthesis would be analogous to methods described for similar compounds, where amino-substituted benzoates are prepared through alkylation or condensation reactions .
Chemical Reactivity
Ethyl 4-[(heptan-2-yl)amino]benzoate would possess several reactive sites:
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The ester group could undergo hydrolysis to the corresponding carboxylic acid, transesterification with alcohols, or amidation with amines
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The secondary amine could participate in further alkylation or acylation reactions
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The aromatic ring could undergo electrophilic aromatic substitution reactions, although its reactivity would be modified by the electron-donating amino substituent
Stability Considerations
The compound would likely be stable under normal storage conditions but may be susceptible to:
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Hydrolysis in strongly acidic or basic conditions
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Oxidation of the amine group upon prolonged exposure to air
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Photodegradation due to the aromatic system
Structure-Activity Relationships
Comparison with Related Compounds
The structural features of Ethyl 4-[(heptan-2-yl)amino]benzoate can be compared with related compounds to predict its biological and chemical behavior:
Table 2: Structural Comparison with Related Compounds
Key Structural Features and Their Significance
Several structural features of Ethyl 4-[(heptan-2-yl)amino]benzoate contribute to its potential properties:
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The para-substitution pattern provides a linear molecular geometry that could be important for receptor binding
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The secondary amine linkage serves as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets
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The ethyl ester provides a potential site for prodrug metabolism through esterase activity
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The heptan-2-yl chain introduces a stereogenic center, potentially leading to stereoisomers with different biological activities
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The lipophilic heptan chain may enhance membrane permeability and influence distribution in biological systems
Analytical Methods for Detection and Identification
Chromatographic Techniques
For the analysis and purification of Ethyl 4-[(heptan-2-yl)amino]benzoate, several chromatographic methods would be suitable:
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection would be effective for quantitative analysis, likely using:
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Reversed-phase C18 columns
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Mobile phases consisting of acetonitrile/water or methanol/water mixtures
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UV detection at wavelengths around 240-280 nm, targeting the aromatic and carbonyl chromophores
Gas Chromatography (GC)
GC analysis would be suitable for purity determination and could be coupled with mass spectrometry (GC-MS) for structural confirmation. Suitable columns would include non-polar stationary phases like DB-5 or similar.
Spectroscopic Methods for Structural Confirmation
Multiple spectroscopic techniques would be valuable for confirming the structure:
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 263, with fragmentation patterns including loss of the ethoxy group (m/z 218) and cleavage at the C-N bond
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FTIR: As detailed in section 1.3.1
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NMR: As detailed in section 1.3.2, with 13C NMR providing additional structural confirmation
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